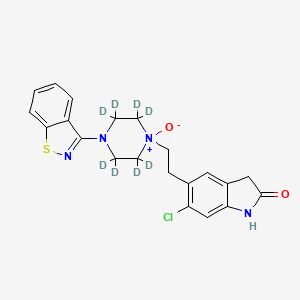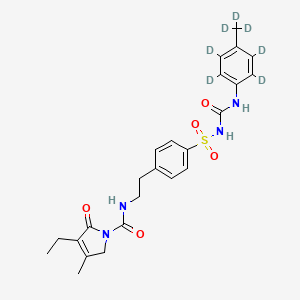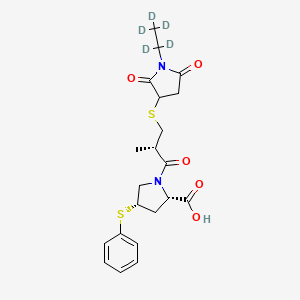
4-Formyl Antipyrine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formyl Antipyrine-d3 is a deuterated form of 4-Formyl Antipyrine, a derivative of the pyrazolone family of compounds. The deuterium atoms in the compound are substituted for hydrogen atoms, resulting in a slightly different molecular weight and chemical properties . This compound is often used in scientific research due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl Antipyrine-d3 involves the deuteration of 4-Formyl Antipyrine. The process typically includes the following steps:
Starting Material: 4-Formyl Antipyrine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 4-Formyl Antipyrine are subjected to deuteration.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Formyl Antipyrine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include:
Carboxylic Acids: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Aplicaciones Científicas De Investigación
4-Formyl Antipyrine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Formyl Antipyrine-d3 involves its interaction with specific molecular targets and pathways:
Cyclooxygenase Inhibition: Similar to antipyrine, it is thought to inhibit cyclooxygenase enzymes (COX-1, COX-2, and COX-3), which are involved in prostaglandin synthesis.
Fluorescent Chemosensor: Acts as a fluorescent chemosensor for detecting metal ions, such as Fe3+, through a process involving restricted photoinduced electron transfer (PET) and chelation-enhanced fluorescence (CHEF).
Comparación Con Compuestos Similares
4-Formyl Antipyrine-d3 can be compared with other similar compounds, such as:
4-Aminoantipyrine: Another derivative of antipyrine with analgesic, anti-inflammatory, and antipyretic properties.
4-Acetylantipyrine: Known for its potential antipyretic and analgesic effects.
Uniqueness
This compound is unique due to its deuterated form, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Its ability to act as a fluorescent chemosensor also sets it apart from other similar compounds .
Conclusion
This compound is a valuable compound in scientific research, offering unique properties and applications in various fields. Its synthesis, chemical reactions, and mechanism of action make it a versatile tool for researchers in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
219.25 g/mol |
Nombre IUPAC |
3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C12H12N2O2/c1-9-11(8-15)12(16)14(13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3/i2D3 |
Clave InChI |
QFYZFYDOEJZMDX-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)C=O)C |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


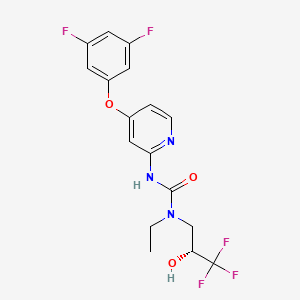
![(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12415720.png)


![5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12415740.png)
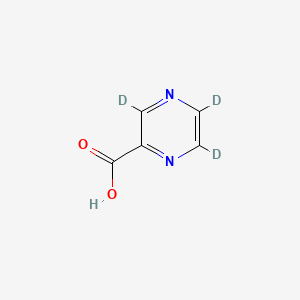
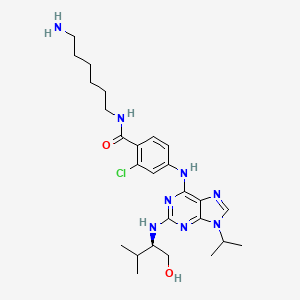
![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
